molecular formula C17H22BrNO5 B554565 Z-Asp(OtBu)-bromomethyl ketone CAS No. 153088-76-7

Z-Asp(OtBu)-bromomethyl ketone

Cat. No. B554565
M. Wt: 400.3 g/mol
InChI Key: PBVFTOAYKLEQQO-ZDUSSCGKSA-N
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Description

Z-Asp(OtBu)-bromomethyl ketone is an aspartic acid derivative with the chemical formula C₁₆H₂₁NO₆ and a molecular weight of 323.35 g/mol . It appears as a white to light yellow powder or crystal . The compound is commonly used in peptide chemistry and pharmaceutical research .


Synthesis Analysis

The synthesis of Z-Asp(OtBu)-bromomethyl ketone involves the protection of the aspartic acid moiety with a tert-butyl (OtBu) group. The bromomethyl ketone functionality is then introduced, likely through a halogenation reaction . Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of Z-Asp(OtBu)-bromomethyl ketone consists of an aspartic acid backbone with a tert-butyl group attached to the α-carbon and a bromomethyl ketone moiety. The benzyloxycarbonyl (Cbz) protecting group may also be present. The compound’s stereochemistry and conformation play a crucial role in its reactivity and biological activity .


Chemical Reactions Analysis

Z-Asp(OtBu)-bromomethyl ketone can participate in various chemical reactions, including peptide bond formation , esterification , and deprotection . Its reactivity depends on the functional groups present and the reaction conditions. Researchers often employ it as a building block in peptide synthesis .


Physical And Chemical Properties Analysis

  • NMR Confirmation : Confirms to the expected structure

Scientific Research Applications

Z-Asp(OtBu)-bromomethyl ketone is a compound utilized in various scientific research contexts, especially for its role in synthetic chemistry and biochemical studies. While the search intended to find direct applications of Z-Asp(OtBu)-bromomethyl ketone, it yielded broader insights into related chemical processes and compounds that share similar functionalities or are used in conjunction with Z-Asp(OtBu)-bromomethyl ketone in research applications.

Application in Synthetic Chemistry

In the realm of synthetic chemistry, compounds similar to Z-Asp(OtBu)-bromomethyl ketone are often used as intermediates in the synthesis of complex molecules. For instance, the study on the use of metal cation-exchanged clays as catalysts for organic synthesis demonstrates the versatility of such compounds in facilitating various chemical reactions, including Friedel-Crafts alkylation, which could be relevant for compounds like Z-Asp(OtBu)-bromomethyl ketone (Tateiwa & Uemura, 1997).

Role in Asymmetric Catalysis

β-Keto acids, which share a functional resemblance to Z-Asp(OtBu)-bromomethyl ketone, play a crucial role in asymmetric synthesis. The review by Qin et al. (2021) elaborates on the significance of β-keto acids in asymmetric decarboxylative reactions, highlighting their utility in the synthesis of chiral molecules. This indicates the potential for Z-Asp(OtBu)-bromomethyl ketone to be used in similar asymmetric catalytic processes to achieve selective synthesis objectives (Qin et al., 2021).

Safety And Hazards

Z-Asp(OtBu)-bromomethyl ketone is air-sensitive and heat-sensitive . Proper storage under inert gas is essential to maintain its stability. Researchers should handle it with care and follow standard laboratory safety protocols .

Future Directions

Future research could explore the compound’s biological activity , target specificity , and potential applications in drug discovery. Investigating its interactions with relevant enzymes or receptors may provide valuable insights. Additionally, optimizing synthetic routes and exploring derivatives could enhance its utility .

properties

IUPAC Name

tert-butyl (3S)-5-bromo-4-oxo-3-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO5/c1-17(2,3)24-15(21)9-13(14(20)10-18)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVFTOAYKLEQQO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)CBr)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427294
Record name Z-Asp(OtBu)-bromomethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Asp(OtBu)-bromomethyl ketone

CAS RN

153088-76-7
Record name Z-Asp(OtBu)-bromomethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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